H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA
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Overview
Description
The compound H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA is a synthetic peptide composed of a sequence of amino acids: valine, glutamine, arginine, tryptophan, leucine, isoleucine, valine, tryptophan, arginine, isoleucine, arginine, and lysine. The suffix NH2.TFA indicates the presence of an amide group and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA: can undergo various chemical reactions, including:
Oxidation: The tryptophan and arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism by which H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Leu-Trp-Arg-Ala-Leu-Trp-Arg-Leu-Leu-Arg-Ser-Leu-Trp-Arg-Leu-Leu-Trp-Arg-Ala-Cys-NH2
- H2N-Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2
Uniqueness
H-Val-Gln-Arg-Trp-Leu-Ile-Val-Trp-Arg-Ile-Arg-Lys-NH2.TFA: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s ability to interact with various biological targets makes it valuable for diverse research applications.
Properties
Molecular Formula |
C81H131F3N26O15 |
---|---|
Molecular Weight |
1766.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C79H130N26O13.C2HF3O2/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6;3-2(4,5)1(6)7/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92);(H,6,7)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-;/m0./s1 |
InChI Key |
PXLILWHHJVYHKV-NEORNSIFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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